1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and to interact with biological molecules makes it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-N-(3-propan-2-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-16(2)19-8-6-9-20(15-19)26-24(30)22-23(18-11-13-25-14-12-18)29(28-27-22)21-10-5-4-7-17(21)3/h4-16H,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBRDDZEARBWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(C)C)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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